Cas no 1008-65-7 (2-(1,3,4-Oxadiazol-2-yl)phenol)

2-(1,3,4-Oxadiazol-2-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-(1,3,4-Oxadiazol-2-yl)phenol
- 2-(o-Hydroxyphenyl)-1,3,4-oxadiazole
- Eudormil
- Hypnazol
- Viodor
- 2-(1,3,4-Oxadiazol-2-yl)benzenol
- JL-512
- fenadiazole
- Phenadiazole
- 2-(1,3,4-oxadiazol-2-yl)-pheno
- AKOS BBS-00004547
- Fenadiazole [INN:DCF]
- IFLab2_000252
- AKOS000269733
- 8YX6HIZ0IP
- SDCCGMLS-0065586.P001
- 10A-002
- NS00126328
- MFCD00020713
- FT-0608353
- IFLab1_006238
- CHEMBL1903897
- Q5442960
- JL 512
- o-1,3,4-Oxodiazol-2-ylphenol
- Fenadiazolum [INN-Latin]
- MLS002703546
- PHENOL, 2-(1,3,4-OXADIAZOL-2-YL)-
- BRD-K18362446-001-06-8
- Z57438332
- BAA00865
- 2-(o-Hydroxyphenyl)-1,4-oxadiazole
- J. L. 512
- FENADIAZOLE [MI]
- 2-(1,4-Oxadiazol-2-yl)phenol
- 1,3,4-Oxadiazole, 2-(o-hydroxyphenyl)-
- NSC-100729
- 1008-65-7
- DTXSID7057608
- 4-27-00-07344 (Beilstein Handbook Reference)
- Tox21_113759
- 2-(2-hydroxyphenyl)-1,3,4-oxadiazole
- NCGC00253631-01
- SMR001570263
- AT-057/42646623
- HMS1429L12
- EN300-110858
- 1,4-Oxadiazole, 2-(o-hydroxyphenyl)-
- o-1,4-Oxadiazol-2-ylphenol
- A853757
- CS-0034608
- HY-115139
- ortho-1,3,4-Oxadiazol-2-yl-phenol
- FENADIAZOLE [INN]
- J-505292
- Fenadiazolum
- BRN 0136925
- Phenol,3,4-oxadiazol-2-yl-
- IDI1_019278
- CAS-1008-65-7
- DTXCID5031397
- Phenol, o-1,3,4-oxadiazol-2-yl-
- Phenol,3,4-oxadiazol-2-yl)-
- 2-(1,3,4-Oxadiazol-2-yl)-phenol
- CHEBI:134791
- o-1,3,4-Oxadiazol-2-ylphenol
- SCHEMBL555484
- Fenadiazol [INN-Spanish]
- UNII-8YX6HIZ0IP
- NSC100729
- NSC 100729
- Fenadiazol
- Fenadiazol (INN-Spanish)
- Fenadiazolum (INN-Latin)
- DB-058510
- Phenol, o-1,3,4-oxadiazol-2-yl-(8CI)
- STK409833
-
- MDL: MFCD00020713
- インチ: InChI=1S/C8H6N2O2/c11-7-4-2-1-3-6(7)8-10-9-5-12-8/h1-5,11H
- InChIKey: OINXXHYENYVYPB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C2=NN=CO2)O
計算された属性
- せいみつぶんしりょう: 162.04300
- どういたいしつりょう: 162.043
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 50.7
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.38
- ゆうかいてん: 100 °C
- ふってん: bp0.1 180°
- フラッシュポイント: 115.3°C
- 屈折率: 1.646
- PSA: 59.15000
- LogP: 1.44220
- ようかいせい: 未確定
2-(1,3,4-Oxadiazol-2-yl)phenol セキュリティ情報
- セキュリティの説明: S26-S37/39
- RTECS番号:SM5850000
-
危険物標識:
- 危険レベル:IRRITANT
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
2-(1,3,4-Oxadiazol-2-yl)phenol 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(1,3,4-Oxadiazol-2-yl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D508554-5g |
2-(1,3,4-Oxadiazol-2-yl)phenol |
1008-65-7 | 97% | 5g |
$840 | 2024-05-24 | |
Key Organics Ltd | 10A-002-5MG |
2-(1,3,4-oxadiazol-2-yl)phenol |
1008-65-7 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Enamine | EN300-110858-2.5g |
2-(1,3,4-oxadiazol-2-yl)phenol |
1008-65-7 | 95.0% | 2.5g |
$71.0 | 2025-03-21 | |
Enamine | EN300-110858-0.1g |
2-(1,3,4-oxadiazol-2-yl)phenol |
1008-65-7 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-110858-0.5g |
2-(1,3,4-oxadiazol-2-yl)phenol |
1008-65-7 | 95.0% | 0.5g |
$28.0 | 2025-03-21 | |
Enamine | EN300-110858-1.0g |
2-(1,3,4-oxadiazol-2-yl)phenol |
1008-65-7 | 95.0% | 1.0g |
$36.0 | 2025-03-21 | |
Enamine | EN300-110858-5.0g |
2-(1,3,4-oxadiazol-2-yl)phenol |
1008-65-7 | 95.0% | 5.0g |
$143.0 | 2025-03-21 | |
TRC | E588753-250mg |
2-(1,3,4-Oxadiazol-2-yl)phenol |
1008-65-7 | 250mg |
$ 80.00 | 2022-06-05 | ||
TRC | E588753-25mg |
2-(1,3,4-Oxadiazol-2-yl)phenol |
1008-65-7 | 25mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D508554-1g |
2-(1,3,4-Oxadiazol-2-yl)phenol |
1008-65-7 | 97% | 1g |
$380 | 2024-05-24 |
2-(1,3,4-Oxadiazol-2-yl)phenol 関連文献
-
M. K. Gond,Nilesh Rai,Brijesh Chandra,Vibhav Gautam,Somenath Garai,R. J. Butcher,M. K. Bharty Dalton Trans. 2023 52 10213
-
Alexander?V. Aksenov,Vladislav Khamraev,Nicolai A. Aksenov,Nikita K. Kirilov,Dmitriy A. Domenyuk,Vladimir A. Zelensky,Michael Rubin RSC Adv. 2019 9 6636
-
Negin Neissari,Mansour Shahedi,Zohreh Habibi,Maryam Yousefi,Arash Minai-Tehrani,Fatemeh Yazdi Samadi,Jesper Brask,Hossein Bavandi,Mehdi Mohammadi Org. Biomol. Chem. 2023 21 4846
-
Saira Naseem,Ahmed Temirak,Aqeel Imran,Saquib Jalil,Shamool Fatima,Parham Taslimi,Jamshed Iqbal,Mussarat Tasleem,Muhammad Nawaz Tahir,Zahid Shafiq RSC Adv. 2023 13 17526
-
Dharmender Singh,Sandip Kumar Tiwari,Virender Singh New J. Chem. 2019 43 93
2-(1,3,4-Oxadiazol-2-yl)phenolに関する追加情報
Professional Introduction to Compound with CAS No. 1008-65-7 and Product Name: 2-(1,3,4-Oxadiazol-2-yl)phenol
Compound with the CAS number 1008-65-7 and the product name 2-(1,3,4-Oxadiazol-2-yl)phenol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various therapeutic domains. The molecular structure of 2-(1,3,4-Oxadiazol-2-yl)phenol incorporates a phenolic moiety linked to a 1,3,4-oxadiazole ring, which is a heterocyclic compound known for its diverse pharmacological properties.
The 1,3,4-Oxadiazole ring is a key pharmacophore in medicinal chemistry, contributing to the compound's biological activity through its ability to interact with multiple targets in biological systems. This heterocycle is widely recognized for its role in the development of antimicrobial, antiviral, and anti-inflammatory agents. The presence of the phenol group in 2-(1,3,4-Oxadiazol-2-yl)phenol further enhances its potential as a bioactive molecule by providing a site for hydrogen bonding and other non-covalent interactions with biological targets.
Recent advancements in the field of drug discovery have highlighted the importance of 1,3,4-Oxadiazole derivatives in addressing unmet medical needs. Studies have demonstrated that compounds incorporating this scaffold exhibit promising activities against various diseases, including cancer and infectious disorders. The structural flexibility of the 1,3,4-Oxadiazole ring allows for modifications that can fine-tune its biological activity, making it an attractive scaffold for medicinal chemists.
The compound with CAS No. 1008-65-7, specifically named as 2-(1,3,4-Oxadiazol-2-yl)phenol, has been investigated for its potential pharmacological effects. Research indicates that this molecule may possess antioxidant properties due to the presence of the phenolic group. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous pathological conditions such as neurodegenerative diseases and cardiovascular disorders. The oxadiazole moiety also contributes to the compound's stability and bioavailability, factors that are essential for effective drug development.
In vitro studies have shown that 2-(1,3,4-Oxadiazol-2-yl)phenol exhibits inhibitory effects on certain enzymes and receptors relevant to inflammation and cell proliferation. These findings suggest that the compound could be a valuable candidate for further exploration in therapeutic applications. The ability of this molecule to modulate biological pathways makes it a promising lead for drug discovery efforts aimed at developing novel treatments.
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to enhance the efficiency of these processes. Techniques such as transition metal-catalyzed cross-coupling reactions have been utilized to construct the complex framework of the molecule in a streamlined manner. These synthetic approaches not only improve the accessibility of the compound but also allow for modifications that can enhance its pharmacological profile.
The chemical properties of CAS No. 1008-65-7, including its solubility and stability under various conditions, are critical factors that influence its suitability for pharmaceutical applications. Solubility is particularly important as it determines the bioavailability of the compound when administered orally or through other routes. Stability studies have been conducted to assess the compound's shelf life and compatibility with different formulations. These studies are essential for ensuring that the compound remains effective and safe throughout its intended use.
Recent research has also explored the potential use of 2-(1,3,4-Oxadiazol-2-yl)phenol in combination therapies. The concept of combination therapy involves using multiple drugs or compounds to achieve synergistic effects that enhance therapeutic outcomes. This approach has been successfully applied in various areas of medicine, including oncology and infectious diseases. By combining 2-(1,3,4-Oxadiazol-2-yl)phenol with other bioactive molecules, researchers aim to develop treatment strategies that are more effective than single-agent therapies.
The development of novel drug candidates often involves rigorous preclinical testing to evaluate their safety and efficacy. Preclinical studies include in vitro assays and animal models that provide valuable insights into the potential therapeutic effects of compounds like CAS No. 1008-65-7. These studies help identify any potential adverse effects and optimize dosing regimens before human trials are initiated.
The future prospects for 2-(1,3,4-Oxadiazol-2-yl)phenol are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to further elucidate its mechanisms of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this field and bringing new treatments to patients who need them.
In conclusion,CAS No. 1008-65-7, identified as 2-(1,3,4-Oxadiazol -)phenols) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure, incorporating both phenolicandOxadiazole,moieties offers diverse therapeutic possibilities particularlyin addressing inflammatory disease processes. As research continues,this compound holds great promise as a lead candidate for future drug development,offering hope for improved treatment options across multiple medical conditions.
1008-65-7 (2-(1,3,4-Oxadiazol-2-yl)phenol) 関連製品
- 1806751-44-9(Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)
- 2680671-88-7(Benzyl 3-hydroxy-8-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)
- 1478482-06-2(4-(4-bromophenyl)-4-methyl-1,3-oxazolidin-2-one)
- 2138104-75-1(2-(morpholin-4-yl)quinazoline-5-carboxylic acid)
- 946257-43-8(N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno2,3-dpyrimidine-6-carboxamide)
- 941975-30-0(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylfuran-2-carboxamide)
- 1805535-21-0(3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-fluoro-4-methyl-, ethyl ester)
- 24442-56-6(Cyclohexanol, 1-oxiranyl-)
- 1491446-14-0(4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine)
- 1804214-38-7(Ethyl 5-(2-carboxyethyl)-2-nitrobenzoate)
